An In-Depth Technical Guide to Acetyl Angiotensinogen (1-14), Human
An In-Depth Technical Guide to Acetyl Angiotensinogen (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetyl angiotensinogen (B3276523) (1-14), human, a key synthetic peptide in the study of the Renin-Angiotensin System (RAS). This document details its biochemical properties, its crucial role as a substrate for renin, and its applications in cardiovascular and hypertension research. Detailed experimental protocols for its use in renin activity assays are provided, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates the intricate signaling pathways initiated by the downstream products of its enzymatic cleavage, offering a valuable resource for researchers and professionals in drug development.
Introduction
Acetyl angiotensinogen (1-14), human, is a synthetic, N-terminally acetylated peptide that corresponds to the first 14 amino acids of the N-terminus of human angiotensinogen. Angiotensinogen is the only known biological precursor to the potent vasoactive peptide, Angiotensin II, placing it at the apex of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid and electrolyte balance.
The acetylation of the N-terminus of the angiotensinogen (1-14) peptide enhances its stability by increasing its resistance to aminopeptidases, thereby ensuring more reliable and reproducible results in in vitro assays. This modification makes Acetyl angiotensinogen (1-14), human, an ideal substrate for the enzyme renin, the rate-limiting step in the RAS cascade. Its use is foundational in the screening and characterization of renin inhibitors, a major therapeutic target for the management of hypertension and other cardiovascular diseases.
Biochemical and Physicochemical Properties
This synthetic peptide is a crucial tool for researchers investigating the intricate mechanisms of the Renin-Angiotensin System.
| Property | Value |
| Full Name | Acetyl angiotensinogen (1-14), human |
| Synonyms | Ac-Angiotensinogen (1-14) (human), Acetyl-Tetradecapeptide Renin Substrate |
| Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH |
| One-Letter Sequence | Ac-DRVYIHPFHLVIHN |
| Molecular Formula | C₈₅H₁₂₄N₂₄O₂₀ |
| Molecular Weight | 1802.07 g/mol |
| CAS Number | 104180-27-0 |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term storage. |
Role in the Renin-Angiotensin System (RAS)
The primary function of Acetyl angiotensinogen (1-14), human, in a research context is to act as a specific substrate for the enzyme renin. Renin, an aspartyl protease, cleaves the Leu-Val bond within the peptide sequence to generate Angiotensin I (Ang I), a decapeptide, and a smaller C-terminal fragment.
Angiotensin I is subsequently converted to the octapeptide Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE), primarily in the lungs. Angiotensin II is the principal effector molecule of the RAS, exerting a potent vasoconstrictive effect and stimulating the release of aldosterone (B195564), which leads to sodium and water retention.
The use of Acetyl angiotensinogen (1-14), human, allows for the precise in vitro study of the initial and rate-limiting step of this critical physiological cascade.
Quantitative Data: Enzyme Kinetics
| Substrate | Renin Source | K_m_ (μM) | V_max_ (relative units) | Reference |
| Tetradecapeptide | Human Renin | 7.6 | - | Burton et al., 1975 |
| Tetradecapeptide | Hog Renin | 4.5 | 1.0 | Printz et al., 1972 |
| Tetradecapeptide | Purified mouse submaxillary gland renin | 1.67 | - | Poulsen et al., 1973 |
Experimental Protocols
Renin Activity Assay using Acetyl Angiotensinogen (1-14), Human, and ELISA-based Detection of Angiotensin I
This protocol outlines a standard procedure for measuring renin activity in a biological sample (e.g., plasma, cell lysate) using Acetyl angiotensinogen (1-14), human, as the substrate. The generated Angiotensin I is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
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Acetyl angiotensinogen (1-14), human
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Purified renin (for standard curve)
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Biological sample containing renin
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Renin assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
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Angiotensin I ELISA kit
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Microplate reader
Procedure:
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Preparation of Reagents:
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Reconstitute Acetyl angiotensinogen (1-14), human, in the renin assay buffer to a final concentration of 100 μM.
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Prepare a serial dilution of purified renin in the assay buffer to generate a standard curve.
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Thaw biological samples on ice. If necessary, dilute the samples in the assay buffer.
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Enzymatic Reaction:
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To each well of a microplate, add 50 μL of the biological sample or renin standard.
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Initiate the reaction by adding 50 μL of the 100 μM Acetyl angiotensinogen (1-14), human, solution to each well.
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Incubate the plate at 37°C for a defined period (e.g., 1-2 hours). The incubation time should be optimized to ensure the reaction is within the linear range.
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Stop the reaction by adding a stop solution provided in the Angiotensin I ELISA kit or by placing the plate on ice.
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Quantification of Angiotensin I by ELISA:
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Follow the instructions provided with the commercial Angiotensin I ELISA kit. This typically involves transferring the reaction mixture to the ELISA plate coated with an anti-Angiotensin I antibody, adding a horseradish peroxidase (HRP)-conjugated Angiotensin I, and then a substrate solution.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the concentration of Angiotensin I in the samples by comparing their absorbance to the standard curve generated with known amounts of Angiotensin I.
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Data Analysis:
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Renin activity is expressed as the amount of Angiotensin I generated per unit of time per volume or protein amount of the biological sample (e.g., ng/mL/hour or pmol/min/mg protein).
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Signaling Pathways
The biological effects of the Renin-Angiotensin System are mediated by the binding of Angiotensin II to its specific cell surface receptors, primarily the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). These receptors belong to the G protein-coupled receptor (GPCR) superfamily and initiate distinct intracellular signaling cascades.
Angiotensin II / AT1 Receptor Signaling Pathway
The AT1R is responsible for most of the well-known physiological and pathophysiological effects of Angiotensin II, including vasoconstriction, aldosterone release, cellular growth, and inflammation.
Angiotensin II / AT2 Receptor Signaling Pathway
The AT2R signaling pathway often counteracts the effects of AT1R activation. Its roles include vasodilation, anti-proliferation, and apoptosis.
Conclusion
Acetyl angiotensinogen (1-14), human, is an indispensable tool for researchers in the fields of cardiovascular physiology, hypertension, and drug discovery. Its enhanced stability and specificity as a renin substrate facilitate the accurate and reproducible investigation of the Renin-Angiotensin System. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for its effective utilization in a research setting. The elucidation of the downstream signaling pathways of Angiotensin II further underscores the importance of this peptide in understanding the complex regulatory mechanisms of the RAS and in the development of novel therapeutic interventions.
